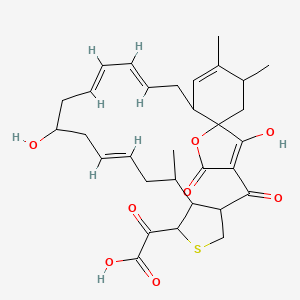

Tetronothiodin

Descripción

Propiedades

Número CAS |

139643-79-1 |

|---|---|

Fórmula molecular |

C31H38O8S |

Peso molecular |

570.7 g/mol |

Nombre IUPAC |

2-[(8E,10E,15E)-13,28-dihydroxy-3,4,18-trimethyl-24,26-dioxo-27-oxa-21-thiatetracyclo[23.2.1.01,6.019,23]octacosa-4,8,10,15,25(28)-pentaen-20-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C31H38O8S/c1-17-10-8-9-13-21(32)12-7-5-4-6-11-20-14-18(2)19(3)15-31(20)28(35)24(30(38)39-31)25(33)22-16-40-27(23(17)22)26(34)29(36)37/h4-9,14,17,19-23,27,32,35H,10-13,15-16H2,1-3H3,(H,36,37)/b6-4+,7-5+,9-8+ |

Clave InChI |

WWHAZVYADWRKPA-SFYXYOTASA-N |

SMILES |

CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |

SMILES isomérico |

CC1C/C=C/CC(C/C=C/C=C/CC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |

SMILES canónico |

CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |

Sinónimos |

tetronothiodin |

Origen del producto |

United States |

Methodologies for Tetronothiodin Isolation and Structural Characterization

The isolation and purification of Tetronothiodin from the fermentation broth of Streptomyces sp. NR0489 involved a multi-step process combining various chromatographic techniques. nih.gov

Advanced Chromatographic Techniques in this compound Isolation

Initial purification of this compound was achieved through the application of column chromatography. nih.gov This technique serves as a crucial primary step to separate the compound of interest from the complex mixture of the fermentation broth. bibliotekanauki.pl

Column chromatography was employed for the initial separation of this compound. nih.gov This method utilizes a stationary phase packed into a column, through which the crude extract is passed using a liquid mobile phase. The separation is based on the differential adsorption of compounds to the stationary phase. While specific details of the stationary and mobile phases used for this compound are proprietary, this technique is a standard and effective method for the initial clean-up and fractionation of natural product extracts. bibliotekanauki.pl

Role of Preparative HPLC in this compound Purification

Following initial purification by column chromatography, preparative High-Performance Liquid Chromatography (HPLC) was utilized to achieve a high degree of purity for this compound. nih.gov Preparative HPLC is a high-resolution chromatographic technique that employs high pressure to pass the solvent through columns containing smaller particle sizes, leading to a more efficient separation. researchgate.net

| Chromatographic Technique | Purpose in this compound Isolation | General Principle |

| Column Chromatography | Initial purification from fermentation broth. nih.gov | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. bibliotekanauki.pl |

| Preparative HPLC | Final purification to obtain high-purity this compound. nih.gov | High-resolution separation using high pressure to force the mobile phase through a column with small-diameter particles, providing superior separation. researchgate.net |

Spectroscopic Approaches for this compound Structural Elucidation

The intricate structure of this compound was determined through a combination of advanced spectroscopic techniques, primarily focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov

Utilization of 2D NMR Experiments for Macrocyclic Structure Determination

The macrocyclic nature of this compound, which comprises cyclohexene (B86901), α-acyltetronic acid, and tetrahydrothiophene (B86538) moieties, was elucidated using various two-dimensional (2D) NMR experiments. nih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond correlation data that helps in piecing together the molecular framework. numberanalytics.comcreative-biostructure.com These experiments were performed on both the native this compound and its dihydro derivative to confirm the structural assignments. nih.gov

Analysis of NOE Data for Stereochemical Assignments of Cyclohexene and Tetrahydrothiophene Moieties

The stereochemistry of the cyclohexene and tetrahydrothiophene rings within this compound was established through the analysis of Nuclear Overhauser Effect (NOE) data. nih.gov NOE is a phenomenon that occurs between nuclei that are close in space, and it is observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and NOE difference spectroscopy. nih.govnumberanalytics.com The observed NOEs provided crucial information about the relative configuration of the atoms in these cyclic moieties. nih.gov

Mass Spectrometric Techniques in Elucidation

Mass spectrometry was a key tool in the structural elucidation of this compound. High-resolution mass spectrometry would have been used to determine the precise molecular weight and, consequently, the molecular formula of the compound. Fragmentation patterns observed in the mass spectrum would provide additional evidence for the proposed structure by showing the loss of specific substructures.

| Spectroscopic Technique | Information Obtained for this compound |

| 2D NMR (e.g., COSY, HMBC) | Determination of the macrocyclic structure, including the connectivity of the cyclohexene, α-acyltetronic acid, and tetrahydrothiophene moieties. nih.gov |

| NOESY / NOE Difference Spectroscopy | Elucidation of the stereochemistry of the cyclohexene and tetrahydrothiophene rings. nih.gov |

| Mass Spectrometry | Determination of molecular formula and confirmation of the overall structure through fragmentation analysis. |

Biosynthetic Pathways and Molecular Origins of Tetronothiodin

Genetic Basis of Tetronothiodin Production in Streptomyces sp. NR0489

The production of this compound is encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces sp. NR0489. jst.go.jpsemanticscholar.org BGCs are contiguous sets of genes that code for the enzymes and other proteins required for the synthesis of a specific secondary metabolite. nih.gov The identification and analysis of the this compound BGC are crucial for understanding its biosynthesis at a molecular level. jmicrobiol.or.kr

Streptomyces sp. NR0489 has been identified as the producer of this compound. jst.go.jp Through methods like DNA-DNA hybridization, this strain has been differentiated from related species such as S. gelaticus, S. griseolus, and S. hydrogenans, confirming its unique genetic identity. jst.go.jp

Enzymatic Steps in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process orchestrated by a series of specialized enzymes. Key stages include the assembly of a polyketide chain, the formation of the characteristic spirotetronate core, and various chemical modifications. acs.orgnih.gov

Investigation of Polyketide Synthase (PKS) Involvement in Tetronate Assembly

The backbone of this compound is assembled by a Type I polyketide synthase (PKS). acs.orgnih.gov PKSs are large, multi-domain enzymes that iteratively condense small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build a polyketide chain. nih.govrasmusfrandsen.dk The specific PKS involved in this compound biosynthesis dictates the length and initial pattern of ketide groups in the precursor molecule. wikipedia.org The process begins with the loading of a starter unit onto the PKS, followed by a series of condensation reactions with extender units, each catalyzed by a specific module of the PKS. acs.org The growing polyketide chain remains tethered to an acyl carrier protein (ACP) domain throughout this process. nih.gov

Putative Role of Enzyme-Catalyzed Diels-Alder Reactions in Spirotetronate Formation

A critical step in the biosynthesis of many spirotetronate-containing natural products is the formation of the spiro-linked cyclohexene (B86901) ring, which is often proposed to occur via an enzyme-catalyzed intramolecular Diels-Alder reaction. rsc.orgscispace.com This pericyclic reaction involves the cycloaddition of a conjugated diene and a dienophile within the linear polyketide precursor to form the characteristic spirocyclic system. rsc.orgresearchgate.net In the biosynthesis of related compounds like abyssomicin C, a dedicated enzyme known as a spirotetronate cyclase, such as AbyU, has been shown to catalyze this [4+2] cycloaddition. wikipedia.orgbiorxiv.org These enzymes provide a pre-organized active site that binds a reactive conformation of the substrate, thereby facilitating the stereoselective formation of the spirotetronate core. scispace.com While the specific Diels-Alderase for this compound has not been explicitly detailed, the structural similarity to other spirotetronates strongly suggests the involvement of a homologous enzyme. nih.gov

Precursor Incorporation Studies in Biosynthetic Pathway Elucidation

Historically, the elucidation of natural product biosynthetic pathways has relied on feeding studies with isotope-labeled precursors. researchgate.net By supplying the producing organism with labeled molecules like [13C]-acetate or [13C]-glycerol and analyzing their incorporation into the final product using techniques such as NMR and mass spectrometry, the building blocks of the molecule can be identified. nih.govresearchgate.net For spirotetronate antibiotics, feeding experiments have confirmed a polyketide origin for the aglycone and the incorporation of a glycerol-derived three-carbon unit to form the tetronic acid moiety. nih.gov Similar studies would be instrumental in definitively tracing the origins of all atoms in the this compound molecule.

Strategies for Biosynthetic Pathway Engineering and Diversification of this compound

The understanding of the this compound biosynthetic pathway opens up possibilities for generating novel analogs through genetic manipulation. jmicrobiol.or.kr By modifying the genes within the BGC, it is possible to alter the structure of the final product, potentially leading to compounds with improved or novel biological activities. jmicrobiol.or.kr

Gene Cluster Manipulation for Analog Generation

Genetic manipulation of the this compound BGC can be achieved through various techniques. jmicrobiol.or.kr Deletion or inactivation of genes encoding tailoring enzymes, for example, can lead to the accumulation of biosynthetic intermediates or the production of simplified analogs. nih.gov Furthermore, the expression of the entire BGC in a heterologous host, such as a different Streptomyces species or even E. coli, can facilitate the production of this compound and its derivatives in a more controlled and potentially higher-yielding system. nih.govmdpi.com This approach also allows for the combination of genes from different BGCs to create hybrid pathways and generate entirely new "unnatural" natural products. jmicrobiol.or.kr

Chemical Synthesis Strategies for Tetronothiodin and Its Analogs

Approaches to the Total Synthesis of Tetronothiodin

The total synthesis of this compound has been a subject of considerable interest, leading to the development of several innovative strategies. These approaches have not only provided access to this complex natural product but have also contributed significantly to the advancement of synthetic organic chemistry. wiley.com

A critical challenge in the synthesis of this compound is the construction of its characteristic spirotetronate moiety, which consists of a tetronic acid spiro-linked to a cyclohexene (B86901) ring. academie-sciences.fr Retrosynthetic analyses have typically disconnected this core at key positions to simplify the target into more manageable building blocks.

One common strategy involves a Diels-Alder reaction to form the cyclohexene ring, followed by a Dieckmann condensation to construct the tetronic acid portion. academie-sciences.fr For instance, a substituted diene and a dienophile can be reacted to form the six-membered ring, which is then further functionalized. This is followed by an intramolecular condensation to create the five-membered tetronic acid lactone, thus forming the spirocyclic system. academie-sciences.fr

Another approach utilizes an intramolecular Diels-Alder reaction, where the diene and dienophile are part of the same molecule. researchgate.netnih.gov This strategy can offer greater control over the stereochemistry of the resulting spirotetronate core. The choice of starting materials and reaction conditions is crucial for achieving the desired regio- and diastereoselectivity. academie-sciences.fr

Key retrosynthetic disconnections for the spirotetronate core often include:

Diels-Alder disconnection: Breaking the cyclohexene ring into a diene and a dienophile.

Dieckmann condensation disconnection: Opening the tetronic acid ring to a linear ester precursor.

Spiroannulation disconnection: Separating the tetronic acid and cyclohexene rings.

These retrosynthetic approaches have been instrumental in the successful syntheses of related spirotetronate natural products like chlorothricolide and abyssomicin C, providing a roadmap for tackling the this compound structure. researchgate.netacademie-sciences.fr

Various methods have been developed for the stereocontrolled synthesis of the oxaspirobicyclic tetronic acid unit. One reported synthesis of an isomer of this unit, diastereoisomeric at the spiro center, was achieved in five steps from a dienol starting material. researchgate.net Such approaches often rely on substrate-controlled or reagent-controlled stereoselective reactions.

Common strategies for stereoselective fragment synthesis include:

Chiral pool synthesis: Utilizing readily available chiral starting materials, such as amino acids or sugars, to introduce stereocenters.

Asymmetric catalysis: Employing chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions.

Substrate-controlled reactions: Taking advantage of existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.

For example, chelation-controlled aldol (B89426) reactions have been used to achieve stereoselective synthesis of key intermediates for other tetronic acid-containing natural products. researchgate.net These methodologies provide the tools necessary to construct the individual stereochemically defined fragments that are later assembled into the complete this compound molecule.

Several methodologies have been developed for the formation of macrocycles and are applicable to the synthesis of this compound. mdpi.com These include:

| Macrocyclization Method | Description |

| Macrolactonization | The intramolecular esterification of a hydroxy acid to form a macrolide. This is a common and effective method for closing large rings. mdpi.com |

| Macrolactamization | The intramolecular amidation of an amino acid to form a macrocyclic lactam. mdpi.com |

| Ring-Closing Metathesis (RCM) | A powerful transition metal-catalyzed reaction that forms a new double bond to close a ring from a diene precursor. mdpi.com |

| Transition Metal-Catalyzed Cross-Coupling Reactions | Reactions such as Suzuki, Stille, or Sonogashira couplings can be used intramolecularly to form carbon-carbon bonds and close a macrocycle. mdpi.com |

| Ullmann-type Etherification | An intramolecular copper-catalyzed reaction to form a diaryl ether linkage within the macrocycle. mdpi.com |

The selection of the appropriate macrocyclization reaction depends on the functional groups present in the precursor and the desired ring size. High-dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular reactions. analis.com.my

Stereoselective Construction of Key Fragments (e.g., Oxaspirobicyclic Tetronic Acid Unit)

Semi-Synthesis and Synthetic Modification of this compound

Beyond total synthesis, semi-synthetic approaches and the synthesis of analogs play a crucial role in understanding the biological activity of this compound. wikipedia.org These studies allow for the exploration of structure-activity relationships (SAR) and the development of probes to investigate its mechanism of action.

Semi-synthesis involves using the natural product itself, isolated from its producing organism (Streptomyces sp. NR0489), as a starting material for chemical modifications. researchgate.netwikipedia.org This approach is often more efficient than total synthesis for producing a range of derivatives. Derivatization strategies can target various functional groups within the this compound molecule to assess their importance for biological activity.

Potential derivatization strategies include:

Modification of the acyl side chain: Altering the length, branching, or functionality of the acyl group attached to the tetronic acid moiety.

Functionalization of the macrocycle: Introducing new substituents or modifying existing ones on the macrocyclic ring.

Alteration of the spirotetronate core: Although more challenging, modifications to the core structure can provide fundamental insights into the pharmacophore.

These derivatization efforts are guided by the desire to improve potency, selectivity, or pharmacokinetic properties, and to understand the key molecular interactions between this compound and the CCK-B receptor. nih.gov

The synthesis of isomers and diastereomers of this compound is a powerful tool for probing the three-dimensional structural requirements for its biological activity. taylorandfrancis.com By systematically altering the stereochemistry at different chiral centers, chemists can determine which stereochemical features are critical for receptor binding and antagonism.

Molecular and Cellular Mechanisms of Action of Tetronothiodin

Identification of Molecular Targets for Tetronothiodin Activity

Initial pharmacological screening and subsequent detailed studies have firmly characterized this compound as a potent and highly selective antagonist for the cholecystokinin (B1591339) type-B (CCK-B) receptor, also known as the CCK2 receptor. nih.gov The CCK-B receptor is a G protein-coupled receptor found predominantly in the central nervous system and the gastrointestinal tract, where it binds the peptide hormones cholecystokinin and gastrin. idrblab.netwikipedia.org

This compound's selectivity for the CCK-B receptor over the CCK-A (CCK1) receptor is remarkable. nih.gov In competitive binding assays using rat tissue, this compound displayed a high affinity for the CCK-B receptor while showing a significantly lower affinity—by approximately 27,000 times—for the CCK-A receptor. nih.govacs.org This high degree of selectivity makes this compound a valuable molecular tool for distinguishing between the physiological and pharmacological roles of the two CCK receptor subtypes. nih.govsemanticscholar.org

The primary molecular action of this compound is its ability to inhibit the binding of cholecystokinin octapeptide (CCK-8), a principal endogenous ligand, to CCK-B receptors. nih.gov This has been demonstrated conclusively in studies using membranes from the rat cerebral cortex, a region rich in CCK-B receptors. acs.org

In these experiments, this compound potently displaced radiolabeled [¹²⁵I]CCK-8 from its binding sites on the cortical membranes. nih.gov The concentration of this compound required to inhibit 50% of the specific [¹²⁵I]CCK-8 binding (IC₅₀) was determined to be 3.6 nM. nih.govacs.org In stark contrast, its IC₅₀ value for the CCK-A receptors in rat pancreas was 70 µM, underscoring its profound selectivity for the CCK-B subtype. nih.govacs.org Autoradiographic studies on rat forebrain slices have further visualized this effect, showing a concentration-dependent inhibition of [¹²⁵I]CCK-8 binding to CCK-B receptors by this compound. nih.govresearchgate.net Interestingly, the affinity of this compound for the CCK-B receptor shows species specificity, with a lower affinity observed for the human receptor (IC₅₀ of 210 nM) compared to the rat receptor. researchgate.net

| Receptor Type | Tissue/Model | Species | IC₅₀ Value | Reference |

|---|---|---|---|---|

| CCK-B | Cerebral Cortex Membranes | Rat | 3.6 nM | nih.govacs.org |

| CCK-A | Pancreas | Rat | 70 µM | nih.govacs.org |

| CCK-B | Brain Membranes | Human | 210 nM | researchgate.net |

| CCK-B | Brain Membranes | Guinea Pig | 96 nM | researchgate.net |

| CCK-B | Brain Membranes | Mouse | 280 nM | researchgate.net |

Characterization as a Cholecystokinin Type-B (CCK-B) Receptor Antagonist

Elucidation of Cellular Responses to this compound

The functional consequence of this compound's receptor antagonism has been investigated at the cellular level. The CCK-B receptor, upon activation by an agonist like CCK-8, couples to G proteins that stimulate the phosphatidylinositol-calcium second messenger system. idrblab.net This leads to a rapid and transient increase in the concentration of intracellular calcium ([Ca²⁺]i), primarily through release from internal stores like the endoplasmic reticulum. researchgate.netuzh.ch

Studies using GH3 cells, a rat anterior pituitary tumor cell line that expresses a high-affinity CCK-B receptor, have been pivotal in demonstrating this compound's functional antagonism. nih.govresearchgate.netcapes.gov.br In this model, the application of CCK-8 causes a marked increase in [Ca²⁺]i. nih.govresearchgate.net Pre-treatment of the GH3 cells with this compound effectively inhibits this CCK-8-induced Ca²⁺ mobilization in a concentration-dependent manner. nih.gov Crucially, this compound accomplishes this without altering the basal levels of cytosolic calcium, indicating that its action is a specific blockade of the receptor-mediated signal rather than a general effect on calcium homeostasis. nih.govresearchgate.net

The antagonism of the CCK-B receptor by this compound interrupts the cascade of signaling events that normally follow receptor activation. The binding of an agonist like CCK-8 to the CCK-B receptor activates Gq proteins, which in turn stimulate phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, the very process that this compound blocks. uzh.ch Simultaneously, DAG and Ca²⁺ activate protein kinase C (PKC) isoforms. Activated PKC can then phosphorylate a variety of downstream effector proteins, including mitogen-activated protein kinases (MAPKs), which are key regulators of cellular processes like proliferation and differentiation. By preventing the initial step of receptor activation, this compound effectively forestalls this entire Gq-PLC-IP₃-Ca²⁺ signaling cascade. nih.gov Consequently, it prevents the activation of PKC and the subsequent phosphorylation of downstream targets associated with CCK-B receptor stimulation.

Modulation of CCK8-Induced Ca2+ Mobilization in Cellular Models (e.g., GH3 cells)

Comparative Mechanistic Studies with Other Spirotetronates

This compound belongs to the spirotetronate family of polyketides, a class of natural products known for their complex structures and potent bioactivities. acs.orgmdpi.com These compounds are characterized by a tetronic acid moiety linked via a spiro center to a cyclohexene (B86901) ring, often embedded within a larger macrocycle. mdpi.comrsc.org While members of this family share a core structural motif, their biological targets and mechanisms of action can be quite diverse.

Many spirotetronates, such as chlorothricin and tetrocarcin A, are primarily recognized for their potent antibacterial and antitumor activities. acs.orgmdpi.com Their mechanisms often involve the disruption of fundamental cellular processes. For example, some studies suggest that tetrocarcin A may inhibit the PI3K/Akt signaling cascade in cancer cells. acs.org Another group of spirotetronates, the abyssomicins, exhibit antibacterial properties by targeting the para-aminobenzoic acid (pABA) biosynthetic pathway, which is essential for folate synthesis in bacteria. mdpi.comrsc.org

In contrast, this compound's mechanism is highly specific, targeting a particular neurotransmitter/hormone receptor (CCK-B) with high affinity and selectivity. nih.govacs.org This action as a receptor antagonist is distinct from the broader cytotoxic or metabolic inhibitory activities seen with many other spirotetronates. acs.orgmdpi.com While this compound shares a structural relationship with compounds like chlorothricin through its spiro-linked cyclohexene and tetronic acid core, its functional profile as a selective CCK-B receptor antagonist is a unique characteristic within this diverse chemical family. nih.govrsc.org This highlights how subtle variations in the macrocyclic structure and peripheral functional groups of spirotetronates can lead to dramatically different biological targets and mechanisms of action.

Structure Activity Relationship Sar Studies of Tetronothiodin and Its Derivatives

Design and Synthesis of Tetronothiodin Analogs for SAR Probing

The design and synthesis of analogs are central to SAR studies, allowing researchers to systematically modify a lead compound and observe the effects on its biological activity. rsc.org While extensive libraries of this compound analogs are not widely reported in publicly accessible literature, the synthesis of its core structural motifs has been a subject of interest. This compound possesses a unique and complex architecture, featuring a 19-membered macrocycle containing an α-acyltetronic acid and a tetrahydrothiophene (B86538) moiety. nih.gov

The synthesis of the 5,5-spirobicyclic-3-acyl tetronic acid unit, a key structural element of this compound, has been accomplished. scholaris.ca This often involves a base-promoted Dieckmann cyclization as a key step to form the tetronic acid ring. scholaris.ca The general approach to creating analogs would involve modifications at several key positions:

The Acyl Chain: Altering the length, branching, and substitution of the acyl group attached to the tetronic acid could influence binding affinity and selectivity.

The Tetrahydrothiophene Moiety: Introducing different substituents or replacing the sulfur atom could probe the importance of this group for biological activity.

The Spirocyclic System: Changes to the stereochemistry and substitution pattern of the spirocyclic core would be crucial for understanding the spatial requirements for receptor binding.

The synthesis of such analogs would likely follow a convergent strategy, where key fragments are prepared separately and then combined to form the final macrocyclic structure. The development of efficient synthetic routes is a significant challenge but is essential for generating a diverse range of compounds for comprehensive SAR studies. frontiersin.orgmdpi.com

Below is an illustrative table of hypothetical this compound analogs and their potential impact on CCK-B receptor affinity, based on general principles of medicinal chemistry.

| Compound | Modification from this compound | Predicted CCK-B Receptor Affinity |

| Analog 1 | Shortened acyl chain | Potentially reduced |

| Analog 2 | Replacement of tetrahydrothiophene with a cyclopentane (B165970) ring | Likely reduced |

| Analog 3 | Inversion of a key stereocenter in the macrocycle | Significantly altered |

| Analog 4 | Addition of a polar group to the macrocycle | Dependent on location |

Correlation Between Structural Modifications and Receptor Binding Affinity

The primary biological target of this compound is the CCK-B receptor. It exhibits high affinity for this receptor, with a reported IC50 value of 3.6 nM for binding to rat brain CCK-B receptors. nih.govmdpi.com In contrast, its affinity for the CCK-A receptor is significantly lower, with a reported IC50 of 70 µM, demonstrating its high selectivity. nih.gov

The α-Acyltetronic Acid Moiety: This group is a common feature in a number of bioactive natural products and is likely a key pharmacophore for interaction with the CCK-B receptor. The enolized β-dicarbonyl system can act as a hydrogen bond donor and acceptor, and its acidic nature may be important for binding to a specific region of the receptor.

The Macrocyclic Conformation: The 19-membered ring constrains the molecule into a specific three-dimensional shape. This pre-organization is often crucial for high-affinity binding, as it reduces the entropic penalty upon binding to the receptor. Modifications that alter the ring's flexibility or the spatial orientation of the key functional groups would be expected to have a significant impact on affinity.

The high selectivity of this compound for the CCK-B over the CCK-A receptor suggests that even subtle differences in the receptor binding pockets are exploited by the unique structure of this compound. A single amino acid difference in the receptor has been shown to determine the specificity for some non-peptide antagonists, and similar principles likely apply to this compound. wikipedia.org

Table of Receptor Binding Affinities:

| Compound | Receptor | IC50 |

| This compound | CCK-B (rat brain) | 3.6 nM. nih.govmdpi.com |

| This compound | CCK-A (rat pancreas) | 70 µM. nih.gov |

Influence of Stereochemistry on this compound's Biological Activity

Stereochemistry plays a pivotal role in the biological activity of most chiral drug molecules, as biological receptors are themselves chiral and often exhibit a high degree of stereoselectivity. rsc.org this compound is a complex chiral molecule with multiple stereocenters. The specific spatial arrangement of its atoms is critical for its high-affinity interaction with the CCK-B receptor.

While specific studies isolating the effects of each stereocenter in this compound are not available, it is a well-established principle that different stereoisomers of a compound can have vastly different biological activities. One enantiomer may be highly active, while the other may be significantly less active or even inactive. In some cases, different stereoisomers can have different pharmacological profiles altogether.

The diastereoselective synthesis of spirocyclic scaffolds, which are present in this compound, has been shown to be crucial for achieving high affinity and selectivity in other receptor systems. For example, in the development of σ1 receptor ligands, trans-configured spirocyclic compounds showed higher affinity and selectivity compared to their cis-configured counterparts. rsc.org A similar level of stereochemical control would be essential in the synthesis of this compound analogs to fully elucidate the influence of stereochemistry on its activity.

Computational Approaches in this compound SAR (e.g., QSAR, Molecular Docking)

In the absence of extensive experimental data on a wide range of analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the SAR of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. idrblab.netstreptomyces.org.uk To perform a QSAR study on this compound, a dataset of analogs with their corresponding CCK-B receptor binding affinities would be required. Although such a specific dataset for this compound is not publicly available, a hypothetical QSAR study would involve:

Calculating a variety of molecular descriptors for each analog (e.g., electronic, steric, and hydrophobic properties).

Using statistical methods to develop an equation that relates these descriptors to the biological activity.

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com A docking study of this compound with the CCK-B receptor could help to:

Identify the key amino acid residues in the binding pocket that interact with this compound.

Visualize the binding mode of this compound, including the crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Provide a rational basis for the observed high affinity and selectivity.

Guide the design of new analogs by predicting how structural modifications would affect the binding orientation and affinity.

The crystal structure of the CCK-B receptor is available, which would facilitate such a docking study. wikipedia.org By docking this compound and its hypothetical analogs into the receptor's binding site, researchers could gain a deeper understanding of the structural requirements for potent antagonism and rationally design new compounds with improved properties.

Pre Clinical Biological Activities of Tetronothiodin

In vitro Pharmacological Profiling of Tetronothiodin

The initial characterization of this compound's biological activity was established through a series of in vitro assays designed to determine its potency and selectivity at its primary molecular target and to explore its potential effects in other biological systems.

This compound was identified as a novel, non-peptide antagonist of the cholecystokinin (B1591339) type-B (CCK-B) receptor, also known as the CCK2 receptor. nih.govnih.gov It was discovered in the culture broth of Streptomyces sp. NR0489. nih.govnih.gov Laboratory studies have demonstrated that this compound is a potent and highly selective antagonist for this receptor subtype.

Research using rat brain cortical membranes revealed that this compound inhibits the binding of the radiolabeled CCK-8 peptide to CCK-B receptors with a half-maximal inhibitory concentration (IC50) of 3.6 nM. nih.govnih.gov In contrast, its affinity for the cholecystokinin type-A (CCK-A) receptor is significantly weaker, with a reported IC50 of 70 µM in rat pancreas, underscoring its high selectivity for the CCK-B subtype. nih.gov Further functional assays performed on a rat anterior pituitary tumor cell line (GH3 cells), which expresses CCK-B receptors, showed that this compound effectively inhibited CCK-8-induced mobilization of intracellular calcium, a key signaling event following receptor activation. nih.gov This antagonistic effect was observed without any alteration of the basal calcium concentrations in the cells. nih.gov

Interestingly, the binding affinity of this compound to the CCK-B receptor exhibits notable species specificity. While highly potent in rats, its affinity for the human CCK-B receptor is considerably lower, with a reported IC50 value of 210 nM. jst.go.jp

| Receptor Target | Species | Tissue/Cell Preparation | IC50 Value | Citation |

|---|---|---|---|---|

| CCK-B | Rat | Brain Cortical Membranes | 3.6 nM | nih.govjst.go.jp |

| CCK-B | Human | Brain Membranes | 210 nM | jst.go.jp |

| CCK-B | Guinea Pig | Brain Membranes | 96 nM | jst.go.jp |

| CCK-B | Mouse | Brain Membranes | 280 nM | jst.go.jp |

| CCK-A | Rat | Pancreatic Receptors | 70 µM | nih.gov |

This compound is a natural product isolated from Streptomyces sp. NR0489. nih.govjst.go.jp The genus Streptomyces is renowned for its ability to produce a wide array of secondary metabolites, many of which possess antibiotic properties. researchgate.netunirioja.esscirp.org This biosynthetic origin suggests the possibility that this compound could possess other biological activities, such as antimicrobial effects.

However, the available scientific literature is predominantly focused on the characterization of this compound as a CCK-B receptor antagonist. nih.govnih.govjst.go.jp Comprehensive in vitro screening of this compound across a broad range of other biological assay systems, such as those for antimicrobial activity or cytotoxicity, is not widely documented. inotiv.comnih.govplos.org Standardized in vitro assays are routinely used in drug discovery to identify a compound's potential effects on various cellular processes, including genotoxicity, metabolic disruption, or interaction with other receptor systems. nih.govepa.govtoxys.com The exploration of this compound's profile in such diverse assay systems remains a subject for further investigation.

Antagonist Activity against Cholecystokinin Type-B Receptors

In vivo Proof-of-Concept Studies in Animal Models

Following in vitro characterization, the next step in pre-clinical assessment involves evaluating a compound's activity in living organisms. These in vivo studies aim to demonstrate efficacy in disease-relevant animal models and to understand the compound's physiological effects.

The CCK-B receptor is widely distributed in the central nervous system (CNS) and is implicated in the modulation of anxiety and panic. mdpi.comfrontiersin.org The administration of CCK peptides, particularly the tetrapeptide CCK-4, can induce panic-like symptoms in both healthy individuals and patients with panic disorder, an effect mediated through the CCK-B receptor. mdpi.com Consequently, antagonists of the CCK-B receptor are hypothesized to possess anxiolytic (anti-anxiety) properties. nih.govnih.gov

The efficacy of potential anxiolytic agents is commonly evaluated in established animal models that assess anxiety-related behaviors. nih.govgoogle.ad These models include:

The Elevated Plus-Maze (EPM) Test: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze. nih.gov

The Light/Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. An anxiolytic-like effect is inferred when a compound increases the time spent in the light compartment. nih.gov

Conflict Tests: In these paradigms, an animal's drive to perform a rewarded behavior (like drinking) is suppressed by a concurrent punishment (like a mild foot shock). Anxiolytic drugs are expected to increase the rate of the punished behavior. nih.gov

While the rationale for evaluating a CCK-B antagonist like this compound in these CNS-related models is strong, published reports detailing the specific in vivo efficacy of this compound in these established animal models of anxiety are limited in the reviewed scientific literature.

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of a drug on the body, establishing the relationship between drug concentration and the observed effect. allucent.comvibiosphen.com In pre-clinical animal studies, PD evaluation is crucial for demonstrating that a compound engages its intended target in vivo and for determining the dose range required to elicit a biological response. allucent.comnih.gov

For a CNS-acting compound like this compound, a key pharmacodynamic study is the receptor occupancy (RO) assay. giffordbioscience.compsychogenics.com RO studies measure the percentage of the target receptor (in this case, the CCK-B receptor in the brain) that is bound by the drug after administration. giffordbioscience.comsygnaturediscovery.commeliordiscovery.com This is often accomplished ex vivo by administering the drug to the animal, later collecting brain tissue, and measuring the degree to which the drug has inhibited the binding of a specific radioligand. giffordbioscience.comsygnaturediscovery.com Such studies are critical for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links drug exposure levels to target engagement and, ultimately, to a therapeutic effect. nih.govnih.gov

The in vitro finding that this compound inhibits CCK-induced calcium mobilization serves as an initial functional PD characterization in a cellular system. nih.gov However, comprehensive in vivo pharmacodynamic studies, such as receptor occupancy assessments in animal models, are not extensively detailed for this compound in the available literature.

Advanced Analytical Methodologies in Tetronothiodin Research

Quantitative Analysis of Tetronothiodin in Research Samples

Quantitative analysis is fundamental in biochemical and pharmacological research, allowing for the determination of the concentration of a specific analyte within a sample. iupac.org For this compound, this involves developing highly sensitive and specific methods to measure its presence in complex biological matrices such as fermentation broths, cell cultures, or plasma.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative determination of analytes in biological samples due to its high specificity, sensitivity, and throughput. nih.gov The development of an LC-MS/MS method for this compound would involve several critical steps to ensure accurate and reliable measurement.

Sample Preparation: The initial step involves extracting this compound from the biological matrix. This is essential to remove interfering substances like salts, proteins, and lipids that can suppress the ionization process in the mass spectrometer. nih.gov A common approach is solid-phase extraction (SPE), which can be optimized using different sorbents to selectively retain and then elute this compound, resulting in a cleaner sample and improved recovery. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) separates this compound from other components in the extract prior to its introduction into the mass spectrometer. nih.gov A reversed-phase column, such as a C18, is often employed for polyketides. biosyntan.de The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate (B1210297), is optimized in a gradient elution to achieve a sharp peak shape and good separation from matrix components. ijper.org

Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is used. ijper.org This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions generated by collision-induced dissociation. This highly specific detection method minimizes interference from co-eluting compounds, enhancing the sensitivity and accuracy of the analysis. sciex.com The selection of optimal MRM transitions and instrument parameters is a key part of method development.

An illustrative table of potential LC-MS/MS parameters for this compound analysis is provided below.

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for complex organic molecules like polyketides. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the analyte from the reversed-phase column. |

| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS, balancing speed and separation efficiency. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for large molecules; positive mode is common for many natural products. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |

| Internal Standard | Isotopically labeled this compound (e.g., ¹³C-labeled) | Used to correct for variations in sample preparation and instrument response, improving accuracy and precision. bohrium.com |

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov It is a regulatory requirement and ensures the quality, reliability, and consistency of analytical data. acs.orgresearchgate.net For a quantitative LC-MS/MS method for this compound, validation would assess several key parameters. ijper.org

Specificity and Selectivity: This confirms that the method can unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. sciex.com It involves analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound. researchgate.net

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. sciex.com This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²) is required. ijper.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.net Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). sciex.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijper.org The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijper.org

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijper.org

The table below summarizes typical acceptance criteria for the validation of a research-based analytical method.

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | No significant interference at the analyte's retention time in blank samples. | To ensure the signal is from the analyte of interest only. sciex.com |

| Linearity (R²) | ≥ 0.99 | To demonstrate a proportional response to concentration. ijper.org |

| Accuracy (% Recovery) | Typically 80-120% | To ensure the measured value is close to the true value. researchgate.net |

| Precision (%RSD) | ≤ 15% | To ensure repeatability of the results. sciex.com |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | To define the lower limit for reliable quantification. ijper.org |

LC-MS/MS Method Development for this compound Detection in Biological Matrices

Isotopic Labeling and Tracking of this compound in Biological Systems

Isotopic labeling is a powerful technique used to track the journey of a molecule through a biological or chemical system. researchgate.net By replacing one or more atoms in a compound with their stable isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), the labeled molecule becomes distinguishable by mass spectrometry without altering its fundamental chemical properties. biosyntan.debeilstein-journals.org

In this compound research, isotopic labeling is invaluable for elucidating its biosynthetic pathway. This compound is a complex polyketide, and its carbon skeleton is assembled by polyketide synthase (PKS) enzymes from simple building blocks like acetate and propionate. researchgate.netbeilstein-journals.org By feeding the producing organism, Streptomyces sp. NR0489, with isotopically labeled precursors (e.g., [1-¹³C]acetate or [1,2-¹³C₂]acetate), researchers can isolate the resulting labeled this compound. beilstein-journals.orgnih.gov Analysis, often using NMR spectroscopy or mass spectrometry, reveals the pattern of isotope incorporation, allowing for the precise determination of how the precursor units were assembled to form the final complex structure. beilstein-journals.orgnih.gov

Future Directions and Research Perspectives on Tetronothiodin

Elucidating Unexplored Biosynthetic Enzymes and Pathways

The biosynthesis of spirotetronate natural products like tetronothiodin is a complex process orchestrated by a series of specialized enzymes. rsc.org While the general framework involving polyketide synthase (PKS) machinery is accepted, the specific enzymatic steps that assemble the characteristic spiro-linked cyclohexene (B86901) and tetronic acid moieties remain a frontier for discovery. rsc.orgacs.org The biosynthesis is thought to proceed via the formation of a linear polyketide chain, which is then cyclized. rsc.org A key hypothesis in the formation of the spirotetronate core is the involvement of a formal intramolecular Diels-Alder reaction, a type of pericyclic reaction. rsc.orgbeilstein-journals.org Identifying a "Diels-Alderase" enzyme capable of catalyzing this transformation would be a significant breakthrough in enzymology and natural product biosynthesis. rsc.orgbeilstein-journals.org

Future research should focus on:

Genome Mining and Gene Cluster Characterization: Sequencing the genome of the producing organism, Streptomyces sp. NR0489, to identify the complete this compound biosynthetic gene cluster (BGC). This will reveal the full suite of enzymes involved, including PKSs, tailoring enzymes (e.g., oxidoreductases, transferases), and potential pericyclases. nih.govbeilstein-journals.org

Enzyme Functional Analysis: Heterologous expression and in vitro characterization of individual enzymes from the BGC are crucial. nih.govplos.org This will allow researchers to definitively assign functions to previously uncharacterized proteins, particularly those hypothesized to be involved in the spirocyclization and subsequent oxidative modifications that form the unique dithiolane bridge of this compound.

Investigating Precursor Supply: Elucidating how the building blocks for the polyketide chain are synthesized and supplied. The biosynthesis of tetronates often involves the incorporation of a glycerate-derived C3 unit, and understanding the specific enzymes in this upstream pathway could provide new targets for yield improvement. rsc.org

Insights into these unexplored pathways and enzymes could enable pathway engineering to produce novel, more potent derivatives of this compound. rsc.org

Rational Design of Next-Generation this compound Analogs for Enhanced Selectivity

The development of new therapeutic agents increasingly relies on the rational design of analogs with improved properties, such as enhanced target selectivity and better pharmacological profiles. acs.orggoogle.com For this compound, its role as a selective CCK-B receptor antagonist makes it a valuable scaffold for designing new molecules targeting this receptor, which is implicated in anxiety, pain, and certain cancers. nih.govresearchgate.net

Key strategies for the rational design of this compound analogs include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule—such as the tetronic acid moiety, the decalin system, and the sulfur-containing bridge—and evaluating the effect of these changes on CCK-B receptor binding and selectivity. acs.org This can be achieved through semi-synthesis from the natural product or total synthesis of designed analogs.

Computational Modeling and Docking: Using the three-dimensional structure of the CCK-B receptor to perform in silico docking studies with virtual libraries of this compound analogs. This computational approach can predict binding affinities and modes, helping to prioritize the synthesis of compounds with the highest potential for improved selectivity and potency.

Fragment-Based Drug Design: A methodical approach where the role of key structural motifs, like the spirotetronate core, is evaluated to design simplified, more synthetically accessible analogs that retain the desired biological activity. acs.org

A major challenge in this area has been the difficulty in synthesizing sufficient quantities of analogs for comprehensive SAR studies due to the molecule's complexity. acs.org Advances in synthetic chemistry and a deeper understanding of the spirotetronate pharmacophore are needed to overcome this hurdle. acs.org

Development of Sustainable Production Methods for this compound

The original production of this compound from Streptomyces sp. NR0489 has been significantly improved through conventional methods like single colony isolation, mutation, and optimization of the fermentation medium, which led to an 81-fold increase in productivity. nih.gov However, to meet potential future demand and create a more environmentally friendly and cost-effective process, modern biotechnological approaches are essential. srce.hrkth.se

Future research in sustainable production should focus on:

Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster from its native, slow-growing Streptomyces host into a more genetically tractable and rapidly growing host organism, such as E. coli or yeast (Saccharomyces cerevisiae). This approach can lead to higher yields and simplify the purification process. plos.orgnih.gov

Synthetic Biology and Metabolic Engineering: Once the biosynthetic pathway is established in a heterologous host, synthetic biology tools can be used to optimize the production. This includes balancing the expression of pathway enzymes, increasing the supply of metabolic precursors, and eliminating competing metabolic pathways to channel more resources towards this compound synthesis. nih.govsci-hub.se

Process Optimization and Scale-Up: Developing advanced fermentation strategies, such as fed-batch cultures, to achieve high-cell-density production. srce.hr Furthermore, creating greener downstream processing methods to efficiently extract and purify this compound with minimal use of organic solvents is a key aspect of sustainable production. mdpi.comunu.edu

These advanced methods hold the promise of transforming this compound production from a low-yield fermentation process into a robust and sustainable biotechnological manufacturing platform. ju.se

| Research Strategy | Description | Potential Impact |

| Heterologous Expression | Cloning the this compound BGC into a model organism like E. coli or yeast. | Increased production titers, faster growth, simplified genetics. |

| Metabolic Engineering | Optimizing precursor supply and redirecting metabolic flux towards this compound. | Higher yields and productivities. |

| Fermentation Optimization | Developing high-density fed-batch culture systems. | Enhanced volumetric productivity and easier scale-up. |

| Green Downstream Processing | Using sustainable methods for product extraction and purification. | Reduced environmental impact and lower production costs. |

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

While this compound is primarily known as a CCK-B receptor antagonist, the broader family of spirotetronate natural products exhibits a wide array of biological activities, including potent antibacterial and antitumor effects. nih.govacs.org This suggests that this compound or its rationally designed analogs may have therapeutic potential beyond their current known mechanism.

Future avenues for exploration include:

Anticancer Activity: Many spirotetronates, such as tetrocarcins and arisostatins, show promise as inducers of apoptosis (programmed cell death) in cancer cells. nih.gov Screening this compound and its derivatives against a panel of cancer cell lines could uncover new anticancer leads. The structural similarity of some tetronates to metabolic intermediates like chorismic acid has led to the discovery of enzyme inhibitors, a strategy that could be explored for this compound. rsc.org

Antibacterial Properties: Spirotetronates like kijanimicin have a broad spectrum of activity against Gram-positive bacteria. nih.gov Given the urgent need for new antibiotics, evaluating this compound's activity against pathogenic bacteria, including multidrug-resistant strains like MRSA, is a worthwhile endeavor.

Target Deconvolution: For any new activities discovered, identifying the precise molecular target is crucial. This can be achieved through techniques like affinity chromatography, where a this compound-based probe is used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Uncovering new biological activities and their underlying mechanisms would significantly broaden the therapeutic relevance of the this compound scaffold.

Integration of Advanced Omics Technologies in this compound Research

The advancement of high-throughput "omics" technologies—such as genomics, proteomics, and metabolomics—offers powerful tools to accelerate all aspects of this compound research. maxapress.comfrontiersin.org These technologies allow for a global, unbiased analysis of biological systems, providing a wealth of data to generate new hypotheses and gain deeper mechanistic insights. nih.govrsc.org

Proteomics: This involves the large-scale study of proteins. In this compound research, proteomics can be used to identify the cellular targets of the compound. nih.gov By comparing the protein expression profiles of cells treated with this compound to untreated cells, researchers can identify proteins and pathways that are affected by the compound, offering clues to its mechanism of action and potential off-target effects. frontiersin.orgrevespcardiol.org

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites within a cell or organism. frontiersin.org Metabolomics can be applied to the producing Streptomyces strain to better understand and optimize the biosynthetic pathway. By analyzing the metabolic fingerprint, researchers can identify pathway intermediates, pinpoint bottlenecks in production, and discover novel, related natural products. maxapress.comrsc.org

Integrative Multi-Omics: The true power of these technologies is realized when they are integrated. nih.gov For example, combining genomic data (the biosynthetic gene cluster) with transcriptomic (gene expression) and metabolomic (metabolite production) data can provide a complete picture of how this compound biosynthesis is regulated. This integrated approach is essential for rational metabolic engineering and for fully understanding the compound's biological role. maxapress.com

The application of these advanced omics strategies will undoubtedly push this compound research to the next level, facilitating the discovery of new enzymes, the design of superior analogs, and the identification of novel therapeutic applications. maxapress.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.